

Application of NF340 in Calcium Imaging Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: NF340
Cat. No.: B10770246

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Introduction

NF340 is a potent and selective antagonist of the P2Y11 receptor, a G-protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs proteins, leading to the mobilization of intracellular calcium ($[Ca^{2+}]_i$) and an increase in cyclic AMP (cAMP) levels, respectively.[3] Its involvement in various physiological processes, particularly in the immune system, makes it a significant target for drug discovery.[1][3] Calcium imaging is a powerful technique to study the function of the P2Y11 receptor and the inhibitory effects of antagonists like **NF340** in real-time.[4][5][6]

This document provides detailed application notes and protocols for utilizing **NF340** in calcium imaging studies to investigate P2Y11 receptor signaling.

Data Presentation

Quantitative Data for NF340

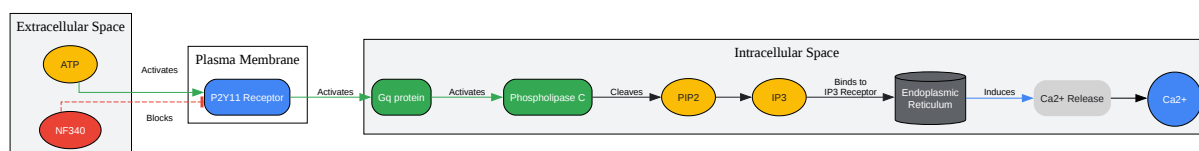
The following table summarizes the key quantitative parameters of **NF340**, providing a clear comparison of its potency and selectivity.

Parameter	Value	Assay Type	Species	Reference
pIC50 (ATPyS)	6.43	Ca ²⁺ Assay	Human	
pIC50 (ATPyS)	7.14	cAMP Assay	Human	
Selectivity	>520-fold	Ca ²⁺ Assay	Human	[2]
Ki (vs P2Y1, P2Y2, P2Y4, P2Y6, P2Y12)	>10 μ M	Ca ²⁺ Assay	Human	[2]

Note: The selectivity of **NF340** for the P2Y11 receptor is significantly higher compared to other P2Y receptor subtypes, making it a valuable tool for specific pharmacological studies.[2][7]

Signaling Pathway

The activation of the P2Y11 receptor by an agonist such as ATP leads to a signaling cascade resulting in the release of intracellular calcium. **NF340** acts as a competitive antagonist, blocking this pathway.



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Caption: P2Y11 receptor signaling pathway leading to calcium mobilization and its inhibition by **NF340**.

Experimental Protocols

Protocol 1: In Vitro Characterization of NF340 Antagonism using Calcium Imaging

This protocol details the steps to measure the inhibitory effect of **NF340** on P2Y11 receptor-mediated intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the receptor.

Materials:

- Cells expressing the P2Y11 receptor (e.g., HEK293-P2Y11, 1321N1 astrocytoma cells).[2]
- Cell culture medium (e.g., DMEM, RPMI).
- Fura-2 AM or other suitable calcium indicator dye.[8][9][10]
- Pluronic F-127.[10]
- Probenecid (optional, to prevent dye leakage).[10]
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
- P2Y11 receptor agonist (e.g., ATPyS, ATP).[7]
- **NF340**.
- Ionomycin (positive control).[9]
- EGTA (negative control).[9]
- Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~505 nm for Fura-2).[8][11]

Experimental Workflow:

Caption: Experimental workflow for a calcium imaging assay to test **NF340** antagonism.

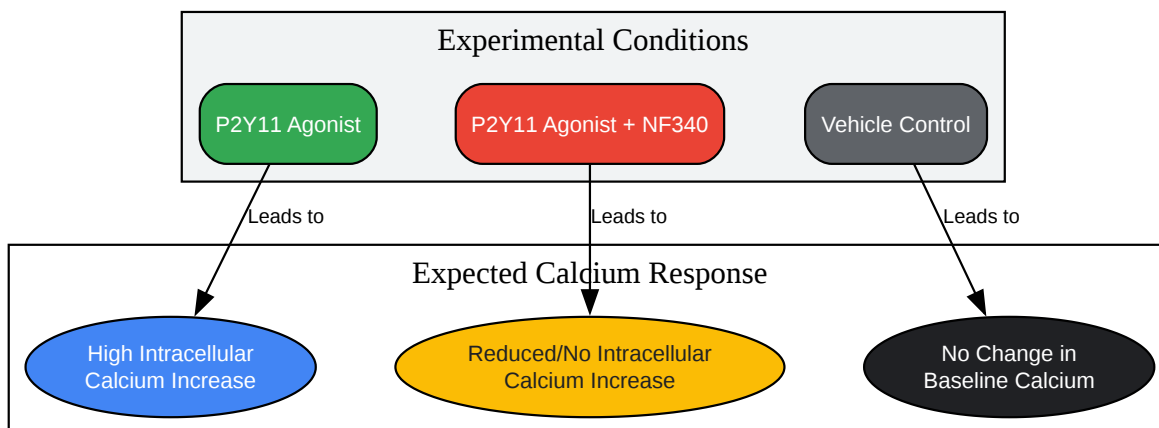
Procedure:

- Cell Culture:
 - Plate cells expressing the P2Y11 receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
 - Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution. A typical concentration is 1-10 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer.[8][9] The optimal concentration should be determined empirically for the specific cell type.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]
- Cell Washing:
 - After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
 - Add fresh HBSS (containing probenecid if necessary) to each well.
- **NF340** Incubation:
 - Prepare serial dilutions of **NF340** in HBSS.
 - Add the **NF340** dilutions or vehicle control to the respective wells.
 - Incubate for 15-30 minutes at room temperature or 37°C.
- Calcium Measurement:
 - Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.
 - Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 505 nm emission) for a set period (e.g., 1-2 minutes).

- Add the P2Y11 agonist (e.g., ATPyS) to all wells simultaneously using an automated injector if available. The agonist concentration should be at its EC50 or EC80 to ensure a robust response.
- Immediately start kinetic measurement of the fluorescence ratio for a further 3-5 minutes to capture the calcium transient.
- Controls:
 - Positive Control: At the end of the experiment, add ionomycin (e.g., 1-5 μM) to determine the maximum calcium response.
 - Negative Control: After the ionomycin response, add EGTA (e.g., 10 mM) to chelate extracellular calcium and determine the minimum fluorescence ratio.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.[\[10\]](#)
 - Normalize the data by dividing the ratio at each time point by the baseline ratio (before agonist addition).
 - Determine the peak response for each concentration of **NF340**.
 - Plot the peak response against the logarithm of the **NF340** concentration to generate a dose-response curve and calculate the IC50 value.

Logical Relationships

The following diagram illustrates the logical relationship between the experimental components and the expected outcomes.



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